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molecular formula C7H14O2 B3044109 Heptanoic-d13 acid CAS No. 130348-93-5

Heptanoic-d13 acid

Cat. No. B3044109
M. Wt: 143.26 g/mol
InChI Key: MNWFXJYAOYHMED-UTBWLCBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04767743

Procedure details

To a cold (0° C.) solution of 100 ml. of dry tetrahydrofuran containing 11.8 ml. of dry diisopropylamine and 55 ml. of 1.6M n-butyl lithium was added 5.4 ml. of n-heptanoic acid and the mixture allow to stir at room temperature for one hour. The resulting solution was cooled to 0° C. and 7.2 ml. of methyl iodide was added. The reaction was stirred at room temperature under nitrogen for 1.5 hours, and was then poured into 10% hydrochloric acid and extracted with diethyl ether (3×100 ml.). The extracts were combined, washed with 10% hydrochloric acid, water, 20% sodium bisulfite and a brine solution and dried over magnesium sulfate. The solvent was removed in vacuo and the residue, 5.61 g., dissolved in methanol containing 5.1 g. of potassium hydroxide. After stirring overnight the mehtanol was removed and the residue dissolved in 150 ml. of water. The aqueous layer was washed with ether (2×100 ml.) and acidified with 10% hydrochloric acid. The product was extracted with ether, washed with a 20% sodium bisulfite solution and brine and dried over magnesium sulfate. Removal of the ether gave 5.0 g. of the product as a yellow liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
11.8 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[C:13]([OH:21])(=[O:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].CI.Cl>O1CCCC1>[CH3:1][CH:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:13]([OH:21])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
11.8 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a cold (0° C.) solution of 100 ml
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 0° C.
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature under nitrogen for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×100 ml.)
WASH
Type
WASH
Details
washed with 10% hydrochloric acid, water, 20% sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a brine solution and dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
, dissolved in methanol containing 5.1 g
STIRRING
Type
STIRRING
Details
After stirring overnight the mehtanol
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in 150 ml
WASH
Type
WASH
Details
The aqueous layer was washed with ether (2×100 ml.)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
washed with a 20% sodium bisulfite solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the ether
CUSTOM
Type
CUSTOM
Details
gave 5.0 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C(=O)O)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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